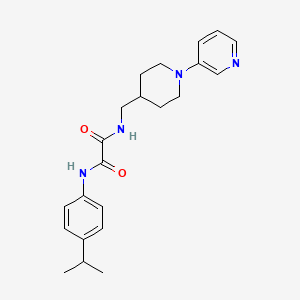
N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Overview
N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound with notable potential in pharmacological applications. Its molecular formula is C22H28N4O2, and it has a molecular weight of approximately 380.49 g/mol. This compound has been investigated for various biological activities, including enzyme inhibition and potential therapeutic effects in neurological and oncological disorders.
Chemical Structure
The compound features a complex structure that includes:
- Isopropylphenyl group
- Pyridin-3-yl piperidine moiety
- Oxalamide functional group
This unique combination of functional groups contributes to its biological activity and interaction with various biological targets.
Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit significant enzyme inhibitory properties. For instance, studies have shown that related oxalamides can inhibit Nicotinamide N-Methyltransferase (NNMT), an enzyme involved in metabolic processes linked to neurological disorders and cancer . The inhibition of NNMT could have therapeutic implications for conditions associated with its dysregulation.
Case Studies and Research Findings
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Interaction : Binding to active sites on enzymes such as NNMT, leading to altered metabolic pathways.
- Cellular Uptake : The structural characteristics may facilitate cellular penetration and interaction with intracellular targets.
- Receptor Modulation : Potential modulation of receptors involved in neurotransmission or immune response.
Applications De Recherche Scientifique
Neurological Disorders
N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has been investigated for its potential to treat conditions such as Alzheimer’s disease and other cognitive impairments. The inhibition of AChE may improve synaptic transmission and cognitive performance by increasing acetylcholine availability in the brain.
Oncology
Research indicates that this compound may have anticancer properties, particularly through mechanisms that involve modulation of cell signaling pathways relevant to tumor growth and metastasis. Studies have shown that compounds with similar structures exhibit activity against various cancer cell lines, suggesting potential applications in cancer therapy .
Pharmacological Studies
The compound serves as a valuable tool in pharmacological research due to its ability to interact with multiple biological targets. It can be utilized in studies aimed at understanding drug interactions, receptor binding profiles, and the development of new therapeutic agents.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
Propriétés
IUPAC Name |
N'-(4-propan-2-ylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-16(2)18-5-7-19(8-6-18)25-22(28)21(27)24-14-17-9-12-26(13-10-17)20-4-3-11-23-15-20/h3-8,11,15-17H,9-10,12-14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESYIZLPRIFVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














